![molecular formula C11H20O2S2 B14515546 2-[(Methylsulfanyl)carbonothioyl]nonanoic acid CAS No. 62672-84-8](/img/structure/B14515546.png)
2-[(Methylsulfanyl)carbonothioyl]nonanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Methylsulfanyl)carbonothioyl]nonanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a nonanoic acid backbone with a methylsulfanylcarbonothioyl group attached to the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methylsulfanyl)carbonothioyl]nonanoic acid typically involves the introduction of the methylsulfanylcarbonothioyl group to a nonanoic acid derivative. One common method is the reaction of nonanoic acid with methylsulfanylcarbonothioyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Methylsulfanyl)carbonothioyl]nonanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonothioyl group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alcohols (for esterification), amines (for amidation), and acid chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Esters, amides.
Applications De Recherche Scientifique
2-[(Methylsulfanyl)carbonothioyl]nonanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(Methylsulfanyl)carbonothioyl]nonanoic acid involves its interaction with specific molecular targets. The methylsulfanylcarbonothioyl group can interact with thiol groups in proteins, potentially leading to the modification of protein function. Additionally, the carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonanoic acid: A simple carboxylic acid with a nine-carbon chain.
Methylsulfanylcarbonothioyl chloride: A reagent used in the synthesis of 2-[(Methylsulfanyl)carbonothioyl]nonanoic acid.
Sulfoxides and sulfones: Oxidation products of the methylsulfanyl group.
Uniqueness
This compound is unique due to the presence of both a carboxylic acid group and a methylsulfanylcarbonothioyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
62672-84-8 |
|---|---|
Formule moléculaire |
C11H20O2S2 |
Poids moléculaire |
248.4 g/mol |
Nom IUPAC |
2-methylsulfanylcarbothioylnonanoic acid |
InChI |
InChI=1S/C11H20O2S2/c1-3-4-5-6-7-8-9(10(12)13)11(14)15-2/h9H,3-8H2,1-2H3,(H,12,13) |
Clé InChI |
BKCHHBBLPPWLLF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C(=O)O)C(=S)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



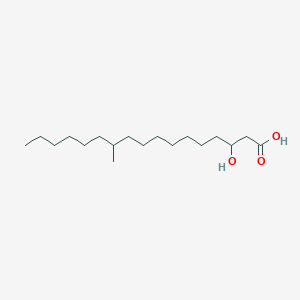
![N''-Methyl-N,N'-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine](/img/structure/B14515493.png)
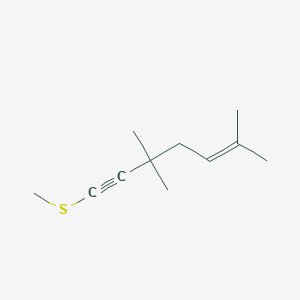


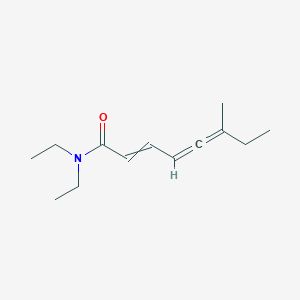

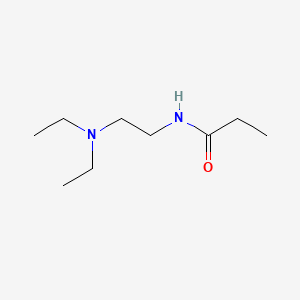
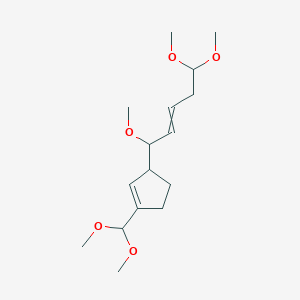

![Ethyl 2-[(2-hydroxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B14515526.png)
![Ethyl 7-nitronaphtho[1,2-B]thiophene-2-carboxylate](/img/structure/B14515531.png)
![1,2-Dimethyl-2,3-dihydro-1H-imidazo[4,5-c]pyridine](/img/structure/B14515538.png)
